molecular formula C19H16ClN3OS B2507811 4-chloro-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 396719-92-9

4-chloro-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide

Cat. No. B2507811
CAS RN: 396719-92-9
M. Wt: 369.87
InChI Key: LJCQHUULWHBVSV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure analysis of this compound is not available .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not available .

Scientific Research Applications

Synthesis and Characterization

Heterocyclic Synthesis

Thiophenylhydrazonoacetates have been employed in heterocyclic synthesis, yielding a variety of derivatives including pyrazole, isoxazole, and pyrazolopyrimidine, showcasing the versatility of these frameworks in generating pharmacologically relevant structures (Mohareb et al., 2004).

Antioxidant Additives for Lubricating Oils

New thiazoles have been synthesized and evaluated as antioxidant additives for Egyptian lubricating oils, illustrating the potential industrial applications of similar heterocyclic compounds (Amer et al., 2011).

Biological Evaluation and Applications

Antimycobacterial Screening

N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives were synthesized and screened for in vitro antitubercular activities against Mycobacterium tuberculosis, indicating the potential of these compounds in addressing infectious diseases (Nayak et al., 2016).

Anticancer Activity

Pyrazole derivatives have been developed as inhibitors of cell cycle kinases, with a focus on environmentally sustainable synthesis processes. These compounds showed modest apoptotic effects in human cancer cells, highlighting their potential as anticancer drugs (Nițulescu et al., 2015).

Anti-Microbial and Anti-Biofilm Properties

Thiourea derivatives, including N-(aryl-carbamothioyl)benzamides, have been synthesized and tested for their interaction with bacterial cells, demonstrating significant antimicrobial activity, especially against biofilm-forming bacteria like Pseudomonas aeruginosa and Staphylococcus aureus (Limban et al., 2011).

Mechanism of Action

The mechanism of action for this compound is not specified .

Safety and Hazards

The safety and hazards associated with this compound are not specified .

properties

IUPAC Name

4-chloro-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3OS/c1-12-4-2-3-5-17(12)23-18(15-10-25-11-16(15)22-23)21-19(24)13-6-8-14(20)9-7-13/h2-9H,10-11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJCQHUULWHBVSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C3CSCC3=N2)NC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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